molecular formula C22H27N3O3 B12740593 Carbamic acid, (10,11-dihydro-5-((propylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester CAS No. 134068-19-2

Carbamic acid, (10,11-dihydro-5-((propylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester

Cat. No.: B12740593
CAS No.: 134068-19-2
M. Wt: 381.5 g/mol
InChI Key: RWFPNJXXZBCLHW-UHFFFAOYSA-N
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Description

Carbamic acid, (10,11-dihydro-5-((propylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a dibenzazepine core, a propylamino group, and an ethyl ester functional group. Its molecular formula is C20H23N3O3, and it has a molecular mass of 353.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (10,11-dihydro-5-((propylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester typically involves multiple steps. One common method includes the following steps:

    Formation of the Dibenzazepine Core: The dibenzazepine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Propylamino Group: The propylamino group is introduced via a nucleophilic substitution reaction, where a suitable propylamine derivative reacts with the dibenzazepine core.

    Acetylation: The acetyl group is added through an acetylation reaction using acetic anhydride or acetyl chloride.

    Esterification: Finally, the ethyl ester functional group is introduced through an esterification reaction involving ethanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Common industrial methods may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (10,11-dihydro-5-((propylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

Carbamic acid, (10,11-dihydro-5-((propylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of carbamic acid, (10,11-dihydro-5-((propylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-[10,11-dihydro-5-[2-(methylamino)acetyl]-5H-dibenz(b,f)azepin-3-yl]-, ethyl ester
  • [5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-carbamic acid methyl ester

Uniqueness

Carbamic acid, (10,11-dihydro-5-((propylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester is unique due to its specific structural features, such as the propylamino group and the ethyl ester functional group

Properties

CAS No.

134068-19-2

Molecular Formula

C22H27N3O3

Molecular Weight

381.5 g/mol

IUPAC Name

ethyl N-[11-[2-(propylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate

InChI

InChI=1S/C22H27N3O3/c1-3-13-23-15-21(26)25-19-8-6-5-7-16(19)9-10-17-11-12-18(14-20(17)25)24-22(27)28-4-2/h5-8,11-12,14,23H,3-4,9-10,13,15H2,1-2H3,(H,24,27)

InChI Key

RWFPNJXXZBCLHW-UHFFFAOYSA-N

Canonical SMILES

CCCNCC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OCC

Origin of Product

United States

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